3-Fluoro-2-iodopyridine
Overview
Description
3-Fluoro-2-iodopyridine is a halogenated pyridine derivative that is of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses. The presence of both fluorine and iodine atoms on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules.
Synthesis Analysis
The synthesis of fluoropyridines, including 3-fluoropyridines, can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to nitropyridines with certain substituents . Another approach for synthesizing 3-fluoropyridines is through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Additionally, the synthesis of 3-fluoropyridines can be performed through the selective radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates .
Molecular Structure Analysis
The molecular structure of 3-fluoropyridine has been studied using various spectroscopic techniques. The effect of the meta-fluorine substitution on the vibronic structure of the first electronically excited and ionic ground state has been determined, revealing a distinct vibronic coupling and a warped S1 minimum structure with C1 symmetry . Ab initio and DFT calculations have been performed to compute the molecular structures and verify the vibrational assignments, showing that the ring bond distances are very similar to those of pyridine except for a shortening of the C-N(F) bond .
Chemical Reactions Analysis
3-Fluoropyridine derivatives can undergo various chemical reactions due to the presence of reactive fluorine and iodine atoms. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, demonstrating the compound's utility in creating highly substituted pyridine derivatives . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate through a "minimalist" radiofluorination/palladium-catalyzed amination sequence also highlights the reactivity of such fluoropyridine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoropyridine derivatives are influenced by the substituents on the pyridine ring. The stability of various N-fluoropyridinium salts, for example, depends on the nucleophilicity or basicity of the counter anions and the electronic nature or position of the ring substituents . The fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved with high regioselectivity, indicating the influence of electron-withdrawing groups on the pyridine system . The vibrational spectra of 3-fluoropyridine have been recorded and assigned, with the C-F bond stretching frequencies reflecting the influence of the ring π bonding .
Scientific Research Applications
Synthesis and Chemical Manipulation
3-Fluoro-2-iodopyridine serves as a versatile intermediate in the synthesis of various chemically complex structures. For instance, it is utilized in the creation of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are crucial in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities. These functionalities are integral for subsequent chemical manipulations (Wu et al., 2022). Additionally, 3-Fluoro-2-iodopyridine and related compounds demonstrate significant utility in creating structural manifolds from a common precursor, where basicity gradients drive isomerization processes essential for constructing complex molecular structures (Schlosser & Bobbio, 2002).
Radiochemical Synthesis and Imaging
In the field of medical imaging, especially Positron Emission Tomography (PET), 3-Fluoro-2-iodopyridine derivatives are prominent. The synthesis of fluorine-18 labeled fluoropyridines, where 3-Fluoro-2-iodopyridine acts as a precursor, is critical. The stable incorporation of fluorine-18 into the 3-position of the pyridine ring enhances the potential of radiotracers due to the stable nature of fluorine at this position, contrary to its labile nature when located at the 2- or 6-position (Carroll et al., 2007).
Niche Applications and Methodologies
The compound is fundamental in the development of novel methodologies, such as the synthesis of pyridines substituted with five different elements, showcasing the versatility of 3-Fluoro-2-iodopyridine in accommodating various substituents (Kieseritzky & Lindström, 2010). Its role is also pivotal in regiochemical flexibility studies, where it's used to explore the functionalization of trihalopyridines at different positions, contributing significantly to pharmaceutical research by providing new building blocks (Bobbio & Schlosser, 2001).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZTSMMMPDJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364053 | |
Record name | 3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodopyridine | |
CAS RN |
146141-04-0 | |
Record name | 3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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